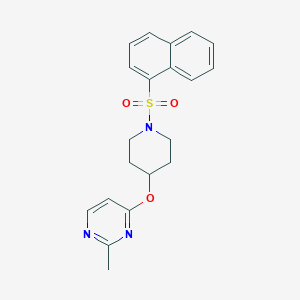

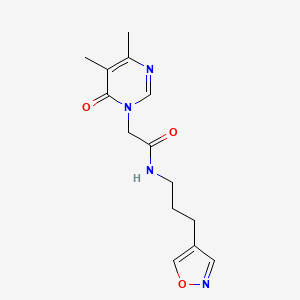

![molecular formula C23H14N4O4 B3000485 2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid CAS No. 850782-39-7](/img/structure/B3000485.png)

2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a benzo[d][1,2,3]triazol-1-yl group, a 1,4-dioxo-1,4-dihydronaphthalen-2-yl group, an amino group, and a benzoic acid group. These groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,2,3]triazol-1-yl group and the 1,4-dioxo-1,4-dihydronaphthalen-2-yl group would contribute to the rigidity of the molecule .Chemical Reactions Analysis

The presence of the amino group and the carboxylic acid group suggests that this compound could participate in acid-base reactions. The benzo[d][1,2,3]triazol-1-yl group might also participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic .Scientific Research Applications

Drug Discovery

The benzotriazole moiety is a prominent feature in pharmacologically active compounds due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding . This compound, with its benzotriazole and benzoic acid components, could be pivotal in the synthesis of novel drugs with potential activities such as anticonvulsant, antimicrobial, or anticancer properties. Its stability and aromatic character make it a valuable scaffold for medicinal chemistry.

Organic Synthesis

In organic chemistry, the compound can serve as a building block for the synthesis of complex molecules. Its reactivity with various organic reagents can lead to the formation of diverse heterocyclic structures that are central to organic synthesis methodologies .

Polymer Chemistry

The compound’s robust structure makes it suitable for the development of new polymeric materials. It could be used to synthesize polymers with specific properties like thermal stability, fluorescence, or biocompatibility, which are essential for applications ranging from electronics to biomedicine .

Supramolecular Chemistry

Supramolecular chemistry explores the interactions of molecules to form larger, complex structures. The benzotriazole group’s ability to participate in hydrogen bonding and π-π interactions can lead to the formation of novel supramolecular assemblies, which have implications in areas such as molecular recognition and self-healing materials .

Bioconjugation

Bioconjugation involves attaching a biomolecule to another molecule or surface. The compound could be used to link biomolecules to various substrates, aiding in the development of targeted drug delivery systems or biosensors .

Fluorescent Imaging

Due to its aromatic nature, the compound may exhibit fluorescent properties, making it useful in the field of fluorescent imaging. It could be employed in the design of fluorescent probes for biological systems, allowing for the visualization of cellular processes and the detection of diseases .

Chemical Biology

In chemical biology, the compound can be utilized to study biological systems at the molecular level. Its potential to interact with biological macromolecules could help in understanding biological pathways and identifying targets for therapeutic intervention .

Materials Science

Lastly, the compound’s inherent stability and versatile reactivity make it a candidate for creating advanced materials. These materials could have applications in electronics, photonics, or as smart materials that respond to environmental stimuli .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,3-triazole derivatives, have been reported to interact withacetylcholinesterase , an enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a key neurotransmitter .

Mode of Action

The 1,2,3-triazole ring, a common feature in this compound, can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme . This suggests that the compound might interact with its target through hydrogen bonding, potentially altering the function of the target enzyme.

Biochemical Pathways

Given the potential interaction with acetylcholinesterase , it could be inferred that the compound may influence cholinergic signaling pathways in the nervous system.

Pharmacokinetics

Computational studies have been conducted to predict the drug-likeness and pharmacokinetic properties of similar compounds .

Result of Action

Similar compounds have shown significant biological activities, including α-glucosidase inhibition, anticancer, and antioxidant activities .

Action Environment

The stability of similar compounds, such as 1,4-disubstituted 1,2,3-triazoles, has been reported .

Future Directions

properties

IUPAC Name |

2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O4/c28-21-13-7-1-2-8-14(13)22(29)20(27-18-12-6-5-11-17(18)25-26-27)19(21)24-16-10-4-3-9-15(16)23(30)31/h1-12,24H,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIKZKUKMTWSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

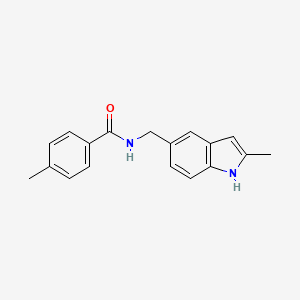

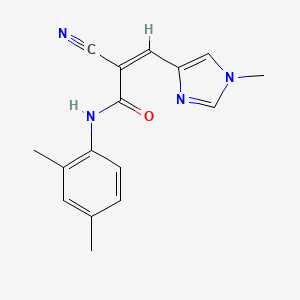

![3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3000406.png)

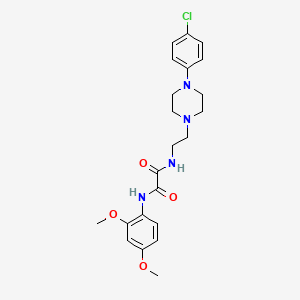

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)

![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

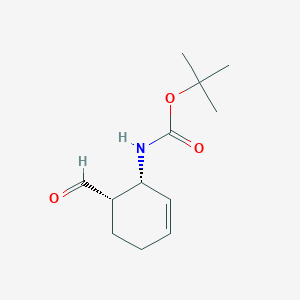

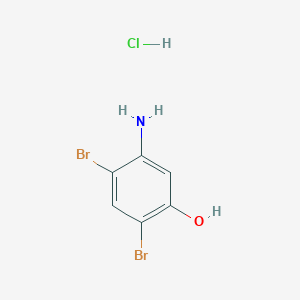

![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B3000420.png)

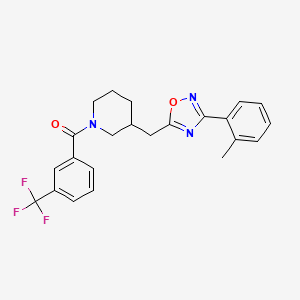

![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)